molecular formula C10H19Cl B1452483 1-chlorodec-2-ene CAS No. 135457-18-0

1-chlorodec-2-ene

Cat. No.: B1452483
CAS No.: 135457-18-0
M. Wt: 174.71 g/mol
InChI Key: BFKFRIMTTLTFAY-UHFFFAOYSA-N
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Description

1-chlorodec-2-ene is an organic compound with the molecular formula C10H19Cl. It is a chlorinated derivative of decene, specifically the (Z)-isomer, which indicates the configuration of the double bond. This compound is used as an intermediate in various chemical syntheses and has applications in different fields, including chemistry and industry .

Scientific Research Applications

1-chlorodec-2-ene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chlorodec-2-ene can be synthesized through the chlorination of 2-decene. The reaction typically involves the addition of chlorine to the double bond of 2-decene under controlled conditions to ensure the formation of the (Z)-isomer. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-chlorodec-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition Reactions: Halogens like bromine or chlorine, hydrogen gas in the presence of a catalyst, or other electrophiles can be used.

    Oxidation Reactions: Oxidizing agents such as peracids or ozone are commonly employed.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-chlorodec-2-ene involves its interactions with molecular targets through its functional groups. The chlorine atom and the double bond play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the double bond can participate in electrophilic addition reactions, leading to the formation of various addition products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chlorodec-2-ene is unique due to its specific (Z)-configuration, which affects its reactivity and interactions with other molecules. This configuration can lead to different chemical and physical properties compared to its (E)-isomer and other similar compounds .

Properties

IUPAC Name

1-chlorodec-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKFRIMTTLTFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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